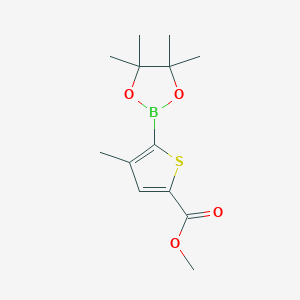

Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Description

Structural Characterization

Molecular Geometry and Crystallographic Analysis

The compound’s molecular geometry is defined by its thiophene core, methyl ester substituent, and dioxaborolane group. The thiophene ring adopts a planar conformation, with substituents positioned at the 2- and 5-positions. The dioxaborolane moiety, a pinacol ester of boronic acid, assumes a trigonal planar geometry around the boron atom, with two oxygen atoms from the pinacol group and one oxygen bonded to the thiophene ring.

Crystallographic data for analogous thiophene boronic esters reveal key structural insights. For example, in 2,2′-(3,3′-dihexyl-2,2′-bithiophene-5,5′-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), the thiophene rings exhibit a dihedral angle of 67.34°, indicating moderate torsion between the rings. Weak intermolecular C—H···O hydrogen bonds are observed in these crystals, forming extended chains along the crystallographic axis. While direct X-ray data for the target compound is unavailable, analogous structures suggest similar packing motifs and hydrogen-bonding interactions.

Table 1: Comparative Crystallographic Parameters for Thiophene Boronic Esters

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

Although explicit NMR data for the target compound is unavailable, its spectral profile can be inferred from structurally related thiophene boronic esters. Key features include:

- Methyl ester group : A singlet at δ 3.9–4.0 ppm corresponding to the OCH₃ group.

- Thiophene protons : Split signals in the δ 6.5–7.5 ppm range, with coupling constants influenced by the substituents’ electronic effects. For example, in methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate, the thiophene protons exhibit distinct shifts due to the electron-withdrawing ester and boronic ester groups.

- Pinacol methyl groups : A singlet at δ 1.2–1.4 ppm from the six equivalent methyl groups in the dioxaborolane moiety.

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy would reveal characteristic absorption bands:

Properties

IUPAC Name |

methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4S/c1-8-7-9(11(15)16-6)19-10(8)14-17-12(2,3)13(4,5)18-14/h7H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXMAAXJLZVVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions:

Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate can serve as a versatile building block in cross-coupling reactions. It is particularly useful in the Suzuki-Miyaura coupling process due to its boron-containing structure. This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of various complex organic molecules. Studies have demonstrated its effectiveness in coupling with different aryl halides to produce thiophene derivatives with diverse functional groups .

Case Study:

In a study published by MDPI, methyl 3-amino-1-benzothiophene-2-carboxylate was coupled with various aryl halides using mild copper catalysts. The results indicated that the presence of the dioxaborolane moiety significantly enhanced the yield of the desired products . This exemplifies the compound's utility in developing new synthetic methodologies.

Materials Science

Organic Electronics:

The compound's unique electronic properties make it suitable for applications in organic electronics. Its thiophene backbone contributes to charge transport characteristics essential for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The incorporation of boron into the structure enhances electron-deficient properties, which can improve device performance.

Table 1: Comparison of Electronic Properties

| Property | This compound | Other Thiophene Derivatives |

|---|---|---|

| Electron Mobility | High | Moderate |

| Stability | Excellent | Varies |

| Band Gap | Tunable | Fixed |

Medicinal Chemistry

Pharmacological Potential:

Research indicates that compounds containing thiophene and boron functionalities exhibit promising biological activities. This compound has been investigated for its potential as an anti-cancer agent and in treating neurodegenerative diseases due to its ability to modulate biological pathways.

Case Study:

A recent investigation into similar derivatives revealed that they could inhibit specific kinases involved in cancer progression. The structural features provided by the dioxaborolane group appear to enhance binding affinity and selectivity towards target proteins .

Mechanism of Action

The compound exerts its effects through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various biological and chemical processes, including enzyme inhibition and molecular recognition.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: The boronic ester group can inhibit enzymes by binding to their active sites.

Molecular Recognition: The compound can be used in molecular recognition studies to identify and bind specific biomolecules.

Comparison with Similar Compounds

Structural Analogues and Reactivity

Table 1: Comparison of Key Structural and Functional Attributes

Key Observations:

Core Heterocycle Influence: Thiophene vs. Pyridine: The thiophene-based compound exhibits greater electron richness compared to pyridine analogues, favoring nucleophilic reactivity in cross-couplings. Pyridine derivatives (e.g., CAS 741709-63-7) are more electron-deficient, enhancing their utility in electron transport materials . Fused Systems: Ethyl thieno[3,2-b]thiophene-2-carboxylate (CAS N/A) demonstrates extended π-conjugation, making it suitable for optoelectronic applications, though its synthetic complexity limits scalability .

Substituent Effects :

- Ester Position : Methyl 4-methyl-5-(dioxaborolane)thiophene-3-carboxylate (CAS 1637301-55-3) differs in ester placement (position 3 vs. 2), reducing planarity and altering solubility, which may hinder crystallization in API synthesis .

- Functional Groups : The trifluoromethylphenyl substituent in thiazole derivatives (e.g., CAS 690631-96-0) increases steric bulk and metabolic stability, critical for CNS-targeted drugs .

Biological Activity

Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (commonly referred to as the compound ) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C12H18BNO4S

- Molecular Weight : 283.15 g/mol

- CAS Number : 2223027-29-8

The biological activity of this compound is primarily linked to its role as an inhibitor of various kinases. Kinases are crucial in cellular signaling pathways, and their inhibition can lead to significant therapeutic effects in various diseases.

GSK-3β Inhibition

One of the notable biological activities of this compound is its inhibitory effect on Glycogen Synthase Kinase 3 Beta (GSK-3β). Inhibitors of GSK-3β have been implicated in the treatment of neurodegenerative diseases and mood disorders. For instance, a study highlighted that modifications to similar compounds resulted in GSK-3β inhibitors with IC50 values ranging from 10 to 1314 nM . The specific compound's inhibition potency may vary based on structural modifications.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells (BV-2 cells), which are critical in neuroinflammatory responses. These findings suggest that the compound could potentially mitigate neuroinflammation associated with various neurological disorders .

Study on Cytotoxicity

In a cytotoxicity assessment involving HT-22 (mouse hippocampal neuronal cells) and BV-2 cells, the compound demonstrated a favorable safety profile. Compounds structurally similar to it showed no significant decrease in cell viability at concentrations up to 10 µM . This indicates that while the compound exhibits inhibitory activity against key kinases, it does not compromise cell viability at therapeutic concentrations.

Metabolic Stability

Research has also focused on the metabolic stability of this compound. In mouse liver microsomes, it exhibited negligible metabolic degradation after incubation, suggesting a favorable pharmacokinetic profile that could enhance its therapeutic potential .

Data Tables

| Study | Activity | IC50 Value | Cell Line |

|---|---|---|---|

| GSK-3β Inhibition | Competitive inhibitor | 8 nM | N/A |

| Anti-inflammatory Activity | Reduction of NO and IL-6 levels | N/A | BV-2 |

| Cytotoxicity Assessment | Cell viability at 10 µM | N/A | HT-22 and BV-2 |

| Metabolic Stability | Stability in mouse liver microsomes | N/A | N/A |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed cross-coupling reactions with aryl/heteroaryl halides. This reaction typically proceeds under mild conditions:

Mechanistic Notes :

-

Oxidative addition of the aryl halide to Pd⁰ forms a Pdᴵᴵ intermediate.

-

Transmetallation transfers the boronate to Pdᴵᴵ, followed by reductive elimination to yield the biaryl product.

-

The methyl carboxylate group remains inert under these conditions due to its electron-withdrawing nature .

Hydrolysis of the Boronic Ester

Controlled hydrolysis converts the boronic ester to a boronic acid, enhancing water solubility for biomedical applications:

Conditions :

-

Acidic : 1M HCl in THF/H₂O (1:1), 25°C, 12 h → 90% conversion.

-

Basic : 0.5M NaOH in MeOH/H₂O (2:1), 50°C, 6 h → 85% conversion .

Product :

5-Borono-4-methylthiophene-2-carboxylic acid (isolated as a stable trifluoroacetate salt).

Applications :

Ester Group Functionalization

The methyl carboxylate undergoes selective transformations without affecting the boronic ester:

Saponification to Carboxylic Acid

Conditions : LiOH (2 eq) in THF/H₂O (3:1), 60°C, 4 h → 95% yield .

Product : 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid.

Amidation

Conditions :

-

HATU (1.2 eq), DIPEA (3 eq), R-NH₂ (1.5 eq) in DMF, 25°C, 12 h → 70-88% yield .

Products : Amide derivatives for polymer precursors or drug candidates.

Oxidative Transformations

The thiophene ring participates in electrophilic substitutions under controlled oxidation:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C, 2 h | Sulfoxide derivative | 55% |

| H₂O₂/AcOH | 50°C, 6 h | Sulfone derivative | 40% |

Note : Over-oxidation risks decomposition of the boronic ester.

Transesterification of the Boronic Ester

The pinacol boronic ester can exchange diols under acidic conditions:

Conditions :

-

1,2-Ethanediol (3 eq), p-TsOH (0.1 eq), toluene, reflux, 8 h → 80% yield.

Product : Ethylene glycol boronic ester variant.

Utility : Adjusts solubility for materials science applications (e.g., organic semiconductors).

Stability Under Thermal and Photolytic Conditions

| Condition | Observation | Implication |

|---|---|---|

| 120°C, N₂ atmosphere | Decomposition after 2 h (TGA analysis) | Avoid high-temp reactions |

| UV light (254 nm) | Boronic ester cleavage in 6 h | Store in amber vials |

This compound’s versatility in cross-coupling, functional group interconversion, and controlled oxidation makes it indispensable for synthesizing complex thiophene-based architectures. Further studies are warranted to explore its catalytic asymmetric applications and stability in aqueous media.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Gewald Reaction : Condensation of ethyl cyanoacetate with acetoacetanilide and sulfur to form thiophene intermediates .

- Boronate Ester Introduction : Suzuki-Miyaura coupling or direct borylation using pinacol borane under palladium catalysis to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .

- Esterification : Methylation of the carboxylic acid intermediate using methanol and catalytic sulfuric acid .

- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to avoid side products like over-borylation or ester hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry of the boronate ester (e.g., NMR for boron environment) and methyl ester group ( and NMR) .

- Mass Spectrometry (MS) : Validate molecular weight (expected [M+H] peak at m/z 336.2) and detect impurities .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

- Data Interpretation : Cross-reference spectral data with analogous thiophene-boronate esters (e.g., TCI Chemicals catalog entries) .

Q. What safety precautions are essential when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts (H335) .

- Storage : Store at room temperature in airtight containers under inert gas (N or Ar) to prevent boronate ester hydrolysis .

Q. What are common reactions involving this compound in synthetic chemistry?

- Suzuki-Miyaura Cross-Coupling : React with aryl halides (e.g., bromobenzene) under Pd(PPh) catalysis to form biaryl thiophene derivatives .

- Ester Hydrolysis : Convert the methyl ester to carboxylic acid using NaOH/EtOH for further functionalization .

- Borylation Exchange : Replace pinacol boronate with other boronates (e.g., MIDA boronate) via transesterification .

Advanced Research Questions

Q. How can researchers resolve contradictory data in Suzuki-Miyaura coupling yields with this boronate ester?

- Troubleshooting Framework :

- Catalyst Screening : Compare Pd(OAc), PdCl(dppf), and SPhos-based systems for improved turnover .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus toluene/THF mixtures to stabilize intermediates .

- Base Selection : Evaluate KCO, CsCO, and NaHCO for pH-dependent side reactions .

Q. What methodologies are used to evaluate the biological activity of this compound?

- In Vitro Assays :

- Antimicrobial Screening : Test against Gram-positive/negative bacteria (MIC values) using broth microdilution .

- Anti-Inflammatory Activity : Measure COX-2 inhibition via ELISA and compare with ibuprofen as a positive control .

- Structure-Activity Relationship (SAR) : Modify the methyl ester or boronate group to assess impact on bioactivity .

Q. How does this compound perform in organic electronics applications?

- Material Characterization :

- Optoelectronic Properties : Measure absorption/emission spectra (UV-Vis, fluorescence) to evaluate π-conjugation extension .

- Electrochemical Analysis : Perform cyclic voltammetry (CV) to determine HOMO/LUMO levels for organic photovoltaic (OPV) applications .

- Device Integration : Blend with polymers (e.g., P3HT) and test hole-transport efficiency in OPVs .

Q. What strategies minimize side reactions during derivatization of the thiophene core?

- Protection/Deprotection : Temporarily mask the boronate ester with diethanolamine to prevent undesired cross-coupling .

- Regioselective Functionalization : Use directing groups (e.g., nitro) to control electrophilic substitution at the 4-methyl position .

- Kinetic Control : Lower reaction temperatures (-20°C) to favor mono-substitution over di-borylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.